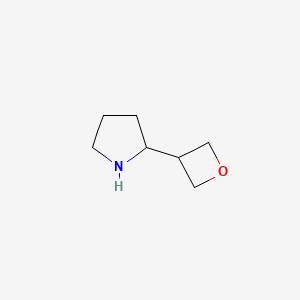
2-(Oxetan-3-yl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Oxetan-3-yl)pyrrolidine is a heterocyclic compound that features both an oxetane and a pyrrolidine ring. The oxetane ring is a four-membered ring containing one oxygen atom, while the pyrrolidine ring is a five-membered ring containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxetan-3-yl)pyrrolidine can be achieved through several methods. One common approach involves the aza-Michael addition of NH-heterocycles with methyl 2-(oxetan-3-ylidene)acetates. This method is efficient and allows for the preparation of various heterocyclic amino acid derivatives . Another method involves the cyclization of preformed oxetane-containing building blocks, which can be further functionalized through cross-coupling reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(Oxetan-3-yl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane and pyrrolidine derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The oxetane and pyrrolidine rings can undergo substitution reactions with various reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as amines and halides .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxetane-3-one derivatives, while reduction can produce pyrrolidine-2-one derivatives .
Scientific Research Applications
2-(Oxetan-3-yl)pyrrolidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Oxetan-3-yl)pyrrolidine involves its interaction with various molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological targets, such as enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(Oxetan-3-yl)pyrrolidine include:
Azetidine: A four-membered ring containing one nitrogen atom.
Pyrrolidine-2-one: A five-membered ring containing one nitrogen atom and a carbonyl group.
Oxetan-3-one: A four-membered ring containing one oxygen atom and a carbonyl group.
Uniqueness
This compound is unique due to the presence of both an oxetane and a pyrrolidine ring in its structure. This dual-ring system imparts unique physicochemical properties and reactivity, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C7H13NO |
|---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
2-(oxetan-3-yl)pyrrolidine |
InChI |
InChI=1S/C7H13NO/c1-2-7(8-3-1)6-4-9-5-6/h6-8H,1-5H2 |
InChI Key |
PWJDGJRTNCXTEK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2COC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















